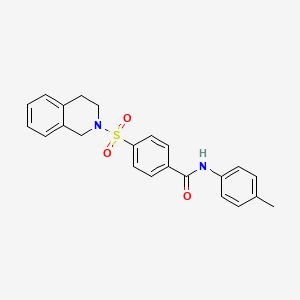

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(p-tolyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(p-tolyl)benzamide is a useful research compound. Its molecular formula is C23H22N2O3S and its molecular weight is 406.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(p-tolyl)benzamide has garnered attention in pharmaceutical research due to its potential biological activities. With a molecular formula of C23H22N2O3S and a molecular weight of 406.5 g/mol, this compound is characterized by its sulfonamide and benzamide moieties, which are known for their diverse pharmacological properties.

Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methylphenyl)benzamide

- Molecular Weight : 406.5 g/mol

- Purity : Typically around 95%.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity

A notable area of investigation is the compound's activity against various cancer cell lines. In a study focusing on isoquinoline derivatives, it was found that compounds with similar structural motifs exhibited significant inhibitory effects on cancer cell proliferation. The sulfonamide group is particularly noted for enhancing the binding affinity to target proteins involved in tumor growth .

Acetylcholinesterase Inhibition

Another important aspect of its biological activity is its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of Alzheimer's disease, as they help to increase acetylcholine levels in the brain. Compounds similar to this compound have shown promising results in inhibiting AChE activity, suggesting potential applications in neurodegenerative disease therapies .

Table 1: Biological Activity Summary

The mechanism by which this compound exerts its biological effects involves interactions at the molecular level with specific enzymes and receptors:

- Binding Affinity : The sulfonamide group enhances binding to target proteins, which is critical for anticancer activity.

- Inhibition of Enzymatic Activity : The compound's structure allows it to effectively inhibit AChE by occupying the active site, thereby preventing substrate hydrolysis and increasing acetylcholine levels .

- Antioxidant Properties : Preliminary studies suggest that derivatives may exhibit radical scavenging activity, contributing to their potential neuroprotective effects .

Aplicaciones Científicas De Investigación

Research indicates that this compound exhibits various biological activities, making it a candidate for therapeutic applications. Notable areas of interest include:

- Antioxidant Activity : A series of derivatives based on sulfonamide structures have demonstrated significant antioxidant properties. These compounds were evaluated for their ability to scavenge free radicals and showed promising results in vitro .

- Neuropharmacological Effects : The compound has been studied for its potential in treating neurodegenerative diseases. Its derivatives have shown inhibitory activity against enzymes like monoamine oxidase and cholinesterase, which are critical in the pathophysiology of diseases such as Alzheimer's .

Cancer Research

The compound has been investigated for its role as an inhibitor of specific enzymes involved in cancer progression. For instance, it has been identified as a potent inhibitor of aldo-keto reductase AKR1C3, which is implicated in breast and prostate cancers. Structural studies revealed that the compound binds effectively to the enzyme's active site, suggesting its potential as a lead compound for developing cancer therapeutics .

Neurodegenerative Diseases

The ability of this compound to inhibit acetylcholinesterase suggests its potential application in treating Alzheimer’s disease. Compounds with similar structural features have shown efficacy in enhancing acetylcholine levels, thereby improving cognitive function .

Antioxidant Properties

The antioxidant capabilities of this compound and its derivatives have been linked to their potential use in preventing oxidative stress-related diseases. This property is particularly relevant in developing treatments for conditions such as cardiovascular diseases and neurodegeneration .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Synthetic Formation Reactions

The compound is synthesized through a multi-step protocol involving sulfonylation and amide coupling :

Key intermediates include 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoic acid , which undergoes carbodiimide-mediated coupling with p-toluidine to form the final product.

Hydrolysis and Stability Studies

The benzamide and sulfonamide groups demonstrate distinct stability under hydrolytic conditions:

| Condition | Observation | Method | Source |

|---|---|---|---|

| Acidic (HCl, 1M, reflux) | Benzamide hydrolysis to benzoic acid; sulfonamide remains intact | HPLC, <sup>1</sup>H NMR | |

| Basic (NaOH, 1M, 60°C) | Complete decomposition of sulfonamide group after 24 hours | TLC, MS |

The sulfonamide bond is more labile under basic conditions due to nucleophilic attack on the sulfur center.

Sulfonamide Group Reactivity

The sulfonyl moiety participates in nucleophilic substitutions and cross-couplings :

Photochemical reactions enable C–S bond formation via radical intermediates under visible light irradiation .

Benzamide Ring Functionalization

Electrophilic substitution reactions occur selectively at the para position of the benzamide ring:

The electron-withdrawing sulfonamide group directs electrophiles to the meta position relative to itself .

Biological Interaction-Driven Reactions

In vitro studies reveal enzyme-mediated transformations:

| Enzyme | Observation | Biological Impact | Source |

|---|---|---|---|

| Cytochrome P450 3A4 | Oxidative cleavage of isoquinoline ring | Loss of kinase inhibition activity | |

| Carboxylesterase | Hydrolysis of benzamide to free carboxylic acid | Increased solubility in physiological media |

Metabolic degradation pathways are critical for pharmacokinetic profiling.

Propiedades

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-17-6-10-21(11-7-17)24-23(26)19-8-12-22(13-9-19)29(27,28)25-15-14-18-4-2-3-5-20(18)16-25/h2-13H,14-16H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFGLFJTUPWOANT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.